molecular formula C9H11N B3362314 2-(1-Methylenepropyl)pyridine CAS No. 97259-61-5

2-(1-Methylenepropyl)pyridine

Cat. No.: B3362314
CAS No.: 97259-61-5
M. Wt: 133.19 g/mol
InChI Key: UMRYOLDOKZBWKJ-UHFFFAOYSA-N
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Description

2-(1-Methylenepropyl)pyridine, also known as 2-(but-1-en-2-yl)pyridine, is an organic compound with the molecular formula C9H11N. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are widely recognized for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylenepropyl)pyridine typically involves the alkylation of pyridine with suitable alkylating agents. One common method is the reaction of pyridine with 1-bromo-2-methylpropene under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyridine attacks the electrophilic carbon in the alkylating agent, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For instance, a continuous flow setup using Raney® nickel as a catalyst and 1-propanol as a solvent can efficiently produce 2-methylpyridines, which can be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylenepropyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Methylenepropyl)pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives used in organic synthesis and catalysis.

    Biology: Pyridine derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Pyridine derivatives are used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(1-Methylenepropyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, pyridine derivatives can act as ligands for metal ions, forming coordination complexes that exhibit unique catalytic properties. Additionally, the compound may interact with enzymes and receptors in biological systems, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methylenepropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its reactivity and functionalization potential can be leveraged .

Properties

IUPAC Name

2-but-1-en-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRYOLDOKZBWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242824
Record name 2-(1-Methylenepropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97259-61-5
Record name 2-(1-Methylenepropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97259-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylenepropyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylenepropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylenepropyl)pyridine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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